molecular formula C8H10O3 B2389555 2-Ethyl-4-methylfuran-3-carboxylic acid CAS No. 66505-31-5

2-Ethyl-4-methylfuran-3-carboxylic acid

Cat. No.: B2389555
CAS No.: 66505-31-5
M. Wt: 154.165
InChI Key: DKUWFGIKJCXJEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylfuran-3-carboxylic acid typically involves the reaction of 2-ethylfuran with carbon dioxide under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-methylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methylfuran-3-carboxylic acid
  • 2-Ethylfuran-3-carboxylic acid
  • 4-Methylfuran-3-carboxylic acid

Comparison: 2-Ethyl-4-methylfuran-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .

Properties

IUPAC Name

2-ethyl-4-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-7(8(9)10)5(2)4-11-6/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWFGIKJCXJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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